molecular formula C19H21N3O2S B4016505 1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4016505
M. Wt: 355.5 g/mol
InChI Key: CHIGNHSKDFYBGF-XNTDXEJSSA-N
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Description

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin, and several plants such as strychnine .


Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Multicomponent reactions (MCRs) comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

Physically, indole derivatives are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Anticancer Properties

Indole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate specific pathways and optimize their therapeutic potential .

Antimicrobial Activity

Indole-based compounds exhibit antimicrobial properties against bacteria, fungi, and viruses. Our compound may play a role in combating microbial infections. Investigations into its mode of action and efficacy against specific pathogens are ongoing .

Anti-Inflammatory Effects

Indole derivatives have been linked to anti-inflammatory activity. By modulating inflammatory pathways, they could potentially alleviate conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antiviral Potential

Some indole derivatives, including our compound, have demonstrated antiviral activity. Researchers have explored their effects against viruses such as hepatitis C. Understanding their interactions with viral proteins and mechanisms of action is crucial for drug development .

Plant Growth Regulation

Indole compounds play a role in plant biology. For instance, indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Our compound’s structural similarity to IAA suggests potential applications in plant growth regulation and crop yield enhancement .

Heterocyclic Chemistry

The synthesis and study of indole derivatives contribute to the field of heterocyclic chemistry. Researchers investigate novel synthetic methods to access these compounds, aiming for efficient and sustainable routes. Our compound’s unique structure adds to this exploration .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. Some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

(5E)-1-butan-2-yl-5-[(1-ethylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-4-12(3)22-18(24)15(17(23)20-19(22)25)10-13-11-21(5-2)16-9-7-6-8-14(13)16/h6-12H,4-5H2,1-3H3,(H,20,23,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIGNHSKDFYBGF-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(butan-2-yl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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